molecular formula C11H16N2O4 B12516554 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate CAS No. 798571-71-8

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate

Cat. No.: B12516554
CAS No.: 798571-71-8
M. Wt: 240.26 g/mol
InChI Key: RGNADVIVSHJCDA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a synthetic compound of interest in organic and medicinal chemistry research, integrating two key functional groups: an imidazole ring and an ester linkage. The 1H-imidazole moiety is a privileged structure in biochemistry and pharmacology, known for its role in coordinating metal ions and its prevalence in molecules with significant biological activity . This scaffold is frequently explored in the development of new antibacterial agents, particularly as a strategy to overcome multi-drug resistant bacteria . Furthermore, imidazole derivatives are extensively investigated as ligands for transition metals, finding applications in asymmetric catalysis, such as in the Henry reaction . The specific structure of this compound, featuring a butanoate chain spacer and a 2-(acetyloxy)ethyl ester, may be designed to influence its physicochemical properties, such as solubility and lipophilicity, or to serve as a prodrug moiety that can be modified by esterases in biological systems. This reagent is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

798571-71-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-acetyloxyethyl 4-imidazol-1-ylbutanoate

InChI

InChI=1S/C11H16N2O4/c1-10(14)16-7-8-17-11(15)3-2-5-13-6-4-12-9-13/h4,6,9H,2-3,5,7-8H2,1H3

InChI Key

RGNADVIVSHJCDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)CCCN1C=CN=C1

Origin of Product

United States

Preparation Methods

Key Structural Components and Synthetic Strategy

The target compound comprises two distinct moieties:

  • 4-(1H-Imidazol-1-yl)butanoate : Derived from imidazole alkylation with a chloroester.
  • Acetyloxyethyl group : Introduced via esterification or transesterification with acetyloxyethyl alcohol.

Synthesis of 4-(1H-Imidazol-1-yl)butanoate Core

The imidazole core is typically synthesized through N-alkylation of imidazole with chloroesters.

Method Reagents/Conditions Yield Reference
Alkylation with tert-butyl chloroacetate Imidazole, K₂CO₃, ethyl acetate, reflux (10 hrs) 75%
Solvent-free alkylation Imidazole, tert-butyl chloroacetate, K₂CO₃, 60°C (4–6 hrs) 66%

Key Observations :

  • Steric effects : tert-Butyl chloroacetate minimizes di-alkylation of imidazole.
  • Base selection : K₂CO₃ is preferred over NaH due to milder reaction conditions.
Hydrolysis to Carboxylic Acid

The tert-butyl ester intermediate is hydrolyzed to produce 4-(1H-imidazol-1-yl)butanoic acid.

Hydrolysis Method Reagents/Conditions Yield Reference
TiCl₄-mediated cleavage TiCl₄, CH₂Cl₂, 0–5°C, then quench with i-PrOH 57%
Aqueous hydrolysis H₂O, HCl, reflux (18 hrs) 84%

Challenges :

  • Aqueous hydrolysis risks impurities due to incomplete ester cleavage.

Introduction of the Acetyloxyethyl Group

The acetyloxyethyl ester is typically formed via esterification or transesterification .

Esterification of 4-(1H-Imidazol-1-yl)butanoic Acid

Method Reagents/Conditions Yield Reference
Acetyloxyethyl alcohol + DCC/DMAP Acetyloxyethyl alcohol, DCC, DMAP, CH₂Cl₂, RT (12 hrs) N/A
Acetyl chloride + base Acetyl chloride, triethylamine, CH₂Cl₂, 0°C → RT (3 hrs) 80–90%

Critical Factors :

  • Catalyst choice : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) enhances activation.
  • Temperature control : Low-temperature acetylation minimizes side reactions.

Transesterification of Ethyl 4-(1H-Imidazol-1-yl)butanoate

Ethyl esters can be converted to acetyloxyethyl esters using acid catalysts.

Method Reagents/Conditions Yield Reference
H₂SO₄-catalyzed transesterification Acetyloxyethyl alcohol, H₂SO₄, reflux (6–8 hrs) 65–70%
Enzymatic transesterification Lipase, acetyloxyethyl alcohol, solvent-free, 40°C (12 hrs) 60–65%

Advantages :

  • Green chemistry : Solvent-free or enzymatic methods reduce environmental impact.

Integrated Synthesis Pathway

A proposed three-step synthesis:

  • Imidazole alkylation : Imidazole + 4-chlorobutyl chloroacetate → tert-butyl 4-(1H-imidazol-1-yl)butanoate.
  • Ester cleavage : TiCl₄-mediated hydrolysis → 4-(1H-imidazol-1-yl)butanoic acid.
  • Acetyloxyethylation : Esterification with acetyloxyethyl alcohol.

Step-by-Step Protocol

Step Procedure Yield
1 Imidazole (1 eq), 4-chlorobutyl chloroacetate (1 eq), K₂CO₃, ethyl acetate, reflux (10 hrs) → isolate tert-butyl ester (75%). 75%
2 t-Bu ester + TiCl₄ (1.2 eq), CH₂Cl₂, 0°C → quench with i-PrOH → acid (57%). 57%
3 Acid + acetyloxyethyl alcohol (1.5 eq), DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, RT (12 hrs) → filter → isolate ester (80%). 80%

Challenges and Optimization Strategies

Di-alkylation of Imidazole

Di-alkylation is a common side reaction, producing 4-(1H-imidazol-1-yl)butanedioic acid (impurity).

Mitigation Strategy Mechanism Impact
Excess imidazole Excess imidazole shifts equilibrium to mono-alkylation Reduces impurity to <0.5%.
Low-temperature alkylation Slows reaction kinetics, favoring mono-alkylation Improves selectivity.

Ester Hydrolysis Efficiency

Aqueous hydrolysis may leave unreacted t-Bu ester.

Solution Implementation Outcome
Non-aqueous cleavage TiCl₄ in CH₂Cl₂ (0°C) → avoids water contamination Higher purity (95%).
Extended reaction time H₂O/HCl, reflux (18 hrs) → drives hydrolysis to completion Quantitative yield.

Analytical Characterization

Key characterization data for intermediates and final product:

Compound IR (νmax/cm⁻¹) ¹H NMR (δ, ppm) Reference
tert-Butyl 4-(1H-imidazol-1-yl)butanoate 1740 (C=O), 1160 (C-O) 1.42 (s, 9H, t-Bu), 4.15 (t, 2H, CH₂)
4-(1H-Imidazol-1-yl)butanoic acid 2500–3000 (OH), 1700 (C=O) 2.35 (t, 2H, CH₂COOH), 7.15 (s, 2H, imidazole)
Target ester 1745 (C=O), 1240 (OAc) 4.25 (q, 2H, OCH₂CH₂OAc), 2.30 (t, 2H, CH₂COO)

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: 2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Functional Differences

  • Target Compound : The absence of electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., benzylsulfanyl) distinguishes it from the analog in . Its acetyloxyethyl ester may improve membrane permeability compared to simpler ethyl esters, making it a candidate for prodrug design.
  • Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate : The nitro and benzylsulfanyl groups enhance antioxidant activity, as demonstrated by its ABTS radical scavenging efficiency (80.4%) . However, nitro groups may introduce toxicity concerns, limiting therapeutic applications.
  • Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: The benzoimidazole core increases aromatic stability, favoring its use as a synthetic intermediate. Its nitro and methyl groups likely enhance electrophilicity, aiding in downstream reactions .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s lower molecular weight (238.24 Da) compared to ’s analog (397.45 Da) may improve aqueous solubility, critical for drug delivery. The benzoimidazole derivative’s higher aromaticity () likely reduces solubility, aligning with its role as a non-polar intermediate.

Biological Activity

2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a synthetic compound notable for its unique structural features, including an acetyloxy moiety and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_3

This compound belongs to the class of esters and exhibits reactivity due to the presence of both ester and imidazole functionalities. The imidazole ring is known for its role in biological systems, contributing to various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings, including this compound, exhibit significant antimicrobial properties. Specifically, this compound has demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Antifungal Properties : Preliminary studies suggest potential efficacy against fungal strains, although specific data on this aspect remains limited.

Anticancer Potential

There is emerging interest in the anticancer properties of imidazole derivatives. Initial findings suggest that this compound may influence cell proliferation and apoptosis in cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Cell Signaling Pathways : The imidazole ring's ability to participate in hydrogen bonding may facilitate interactions with cellular receptors or enzyme active sites.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeatureUnique Aspect
2-Acetamidoethyl 4-(1H-imidazol-1-yl)butanoateContains an acetamido groupPotentially different biological activity profile
Ethyl 4-(1H-imidazol-1-yl)butanoateLacks acetyloxy groupSimpler structure may lead to different reactivity
2-(Hydroxymethyl)-4-(1H-imidazol-1-yl)butanoateHydroxymethyl instead of acetyloxyMay exhibit different solubility and stability

The presence of both acetyloxy and imidazole groups in this compound enhances its reactivity and potential biological applications compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the bioactivity of imidazole derivatives, including this compound. One significant study highlighted the antibacterial activity against various strains, emphasizing the need for further exploration into its pharmacological potential .

Additionally, a review on imidazole derivatives noted their promising roles in drug development, particularly in targeting bacterial infections and cancer therapy .

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